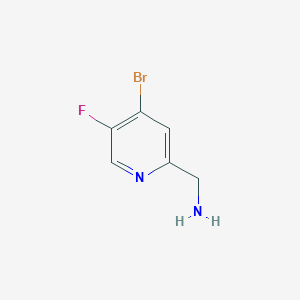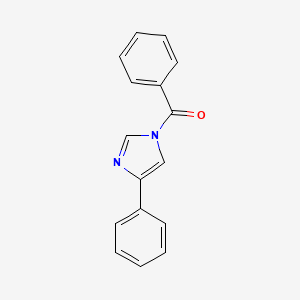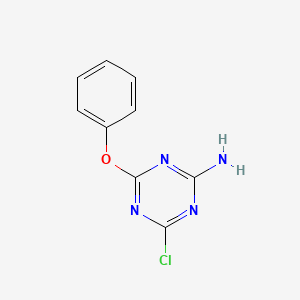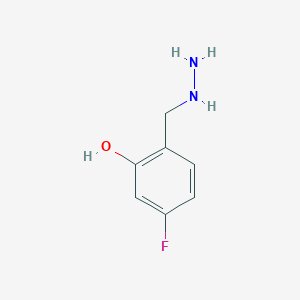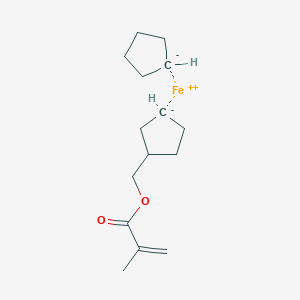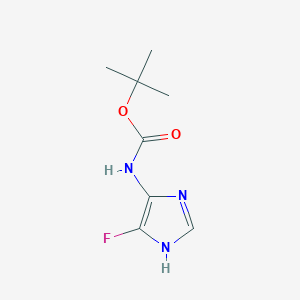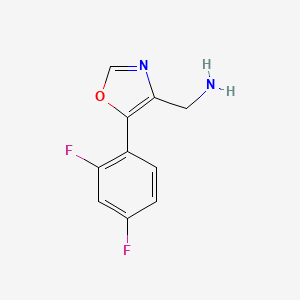
(5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine is a chemical compound with the molecular formula C10H8F2N2O It is characterized by the presence of a difluorophenyl group attached to an oxazole ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine typically involves the reaction of 2,4-difluoroaniline with glyoxal in the presence of a base to form the oxazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction parameters and product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles like sodium azide are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for the development of new drugs targeting specific diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanamine
- (5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl)methanamine
- (5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine exhibits unique properties due to the presence of the difluorophenyl group. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for various research applications.
Propriétés
Formule moléculaire |
C10H8F2N2O |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
[5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine |
InChI |
InChI=1S/C10H8F2N2O/c11-6-1-2-7(8(12)3-6)10-9(4-13)14-5-15-10/h1-3,5H,4,13H2 |
Clé InChI |
LBEFUTGHHVLWOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C2=C(N=CO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


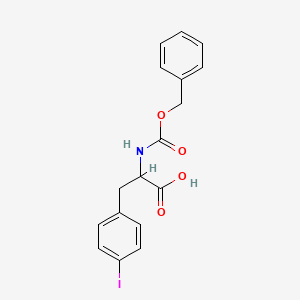
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate](/img/structure/B12819885.png)



![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
